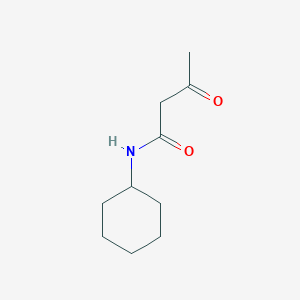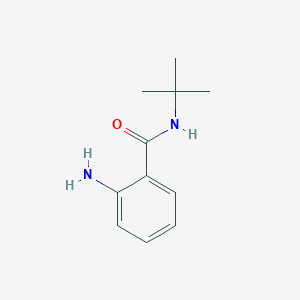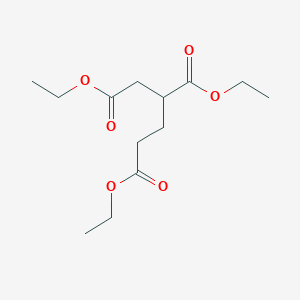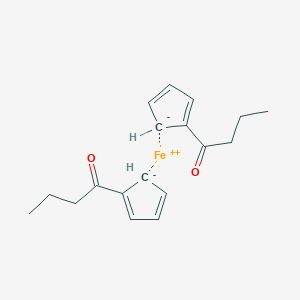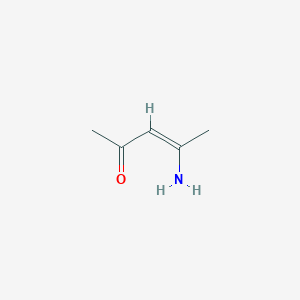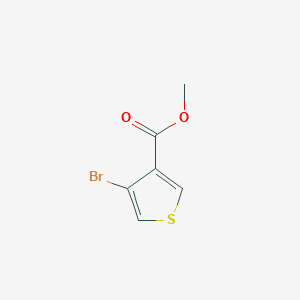
4-Bromothiophène-3-carboxylate de méthyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Methyl 4-bromothiophene-3-carboxylate and its derivatives often involves palladium-catalyzed cross-coupling reactions. For instance, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives have been synthesized through Suzuki cross-coupling reactions, showcasing the compound's involvement in the formation of non-linear optical properties, reactivity, and structural features (Rizwan et al., 2021). Additionally, the compound has been utilized in the synthesis of bithiophene derivatives, further illustrating its role in facilitating complex organic reactions (Zuo et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of derivatives of Methyl 4-bromothiophene-3-carboxylate, such as crystal structure and computational studies, reveals insights into their structural characteristics, including hydrogen bonding interactions and molecular electrostatic potential. For example, studies on Methyl-3-Aminothiophene-2-Carboxylate have highlighted the importance of amino and carboxyl groups in participating in various inter- and intra-molecular interactions, thereby influencing the compound's physical and chemical properties (Tao et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of Methyl 4-bromothiophene-3-carboxylate is evident in its involvement in a variety of reactions, including Suzuki cross-coupling and direct heteroarylations. Such processes allow for the efficient synthesis of biheteroaryls and further chemical modification of the thiophene nucleus, demonstrating the compound's versatility and reactivity in organic synthesis (Fu et al., 2012).
Applications De Recherche Scientifique
Composés biologiquement actifs
Les analogues à base de thiophène, y compris le 4-bromothiophène-3-carboxylate de méthyle, ont suscité l'intérêt d'un nombre croissant de scientifiques en tant que classes potentielles de composés biologiquement actifs . Ils jouent un rôle vital pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Chimie médicinale
Le this compound est utilisé en chimie médicinale. Les dérivés du thiophène présentent de nombreuses propriétés pharmacologiques telles que des propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athéroscléreuses .
Chimie industrielle
Les dérivés du thiophène, y compris le this compound, sont utilisés en chimie industrielle. Ils sont utilisés comme inhibiteurs de corrosion .
Science des matériaux
Dans le domaine de la science des matériaux, les molécules à médiation thiophène jouent un rôle important dans l'avancement des semi-conducteurs organiques . Ils sont également utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) .
Transistors à effet de champ organiques (OFET)
Les dérivés du thiophène sont utilisés dans le développement de transistors à effet de champ organiques (OFET) .
Optoélectronique organique
Les molécules conjuguées à base de thiophène, y compris le this compound, ont joué un rôle indispensable dans le développement de l'optoélectronique organique . Les unités Thieno[3,4-b]thiophène avec des groupes fonctionnels ont récemment émergé comme un bloc de construction attractif d'attraction d'électrons dans l'électronique organique .
Cellules solaires organiques (OSC)
Les thieno[3,4-b]thiophènes portant un groupe carboxyle ont été largement utilisés dans le développement de matériaux donneurs et accepteurs dans les cellules solaires organiques (OSC) <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="1
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-bromothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCCIFVTOUKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542002 | |
| Record name | Methyl 4-bromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78071-37-1 | |
| Record name | Methyl 4-bromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 4-bromothiophene-3-carboxylate in the synthesis of potential antimalarial compounds?
A1: Methyl 4-bromothiophene-3-carboxylate serves as a crucial building block in the multi-step synthesis of thieno[3,4-c]quinoline-4-yl-amines. [, ] It undergoes a Suzuki cross-coupling reaction with 2-nitrophenylboronic acid to yield a key intermediate, which is then further transformed into the desired tricyclic compounds. [, ] These final compounds were then tested for their activity against Plasmodium falciparum, the parasite responsible for malaria. [, ]
Q2: Were any of the synthesized compounds, derived from Methyl 4-bromothiophene-3-carboxylate, particularly effective against malaria?
A2: Yes, two compounds, 10b and 11, demonstrated promising in vitro antimalarial activity. [, ] They exhibited activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. [, ] Compound 10b had IC50 values of 130 nM (3D7) and 50 nM (Dd2), while compound 11 showed IC50 values of 190 nM (3D7) and 44 nM (Dd2). [, ] This indicates their potential as lead compounds for further development of new antimalarial drugs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




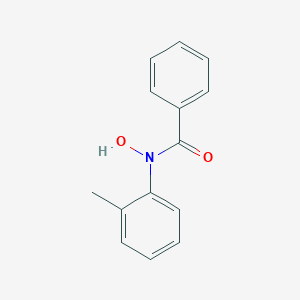
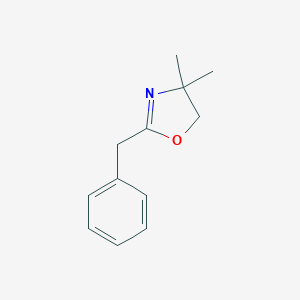

![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)
